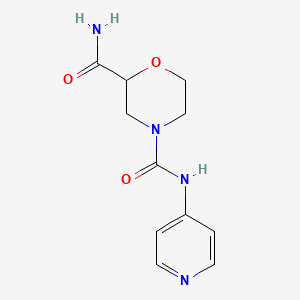
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) protein. SYK is a non-receptor tyrosine kinase involved in various signaling pathways in immune cells, making it an attractive target for the treatment of autoimmune diseases and hematological malignancies.
Mecanismo De Acción
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide binds to the ATP-binding site of SYK, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the PI3K-AKT and MAPK-ERK pathways, which are involved in cell survival and proliferation. 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide also blocks the activation of B-cells and other immune cells by inhibiting the phosphorylation of key signaling molecules.
Biochemical and Physiological Effects:
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been shown to have potent anti-proliferative effects on B-cell malignancies, including chronic lymphocytic leukemia (CLL) and diffuse large B-cell lymphoma (DLBCL). It has also been found to reduce the production of inflammatory cytokines in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus. 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has several advantages over other SYK inhibitors, including its high potency, selectivity, and oral bioavailability. It also has a favorable pharmacokinetic profile, with a long half-life and low clearance. However, 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has some limitations in lab experiments, including its relatively low solubility in aqueous solutions and its potential off-target effects on other kinases.
Direcciones Futuras
There are several potential future directions for the development and use of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide. One area of interest is the combination of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide with other targeted therapies, such as BCL-2 inhibitors, to improve the treatment of B-cell malignancies. Another area of research is the use of 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, the development of more potent and selective SYK inhibitors may lead to the discovery of new therapeutic targets for the treatment of autoimmune diseases and cancer.
Métodos De Síntesis
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide can be synthesized using a multi-step process involving the reaction of pyridine-4-carboxylic acid with morpholine, followed by the addition of acetic anhydride and 2,4-diaminopyrimidine. The final product is obtained after purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has been extensively studied in preclinical models for its potential therapeutic use in various diseases, including autoimmune disorders and B-cell malignancies. It has been shown to inhibit SYK-mediated signaling pathways, leading to the suppression of B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. 4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide has also been found to inhibit the activation of Fc receptors on immune cells, which play a role in the pathogenesis of autoimmune diseases.
Propiedades
IUPAC Name |
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c12-10(16)9-7-15(5-6-18-9)11(17)14-8-1-3-13-4-2-8/h1-4,9H,5-7H2,(H2,12,16)(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTYFHDQVXEJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NC2=CC=NC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-N-pyridin-4-ylmorpholine-2,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methoxyphenyl)carbamothioyl]cyclopentanecarboxamide](/img/structure/B7542566.png)
![[3-[(4-methylphenyl)methyl]piperidin-1-yl]-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7542573.png)
![3-[3-[(4-methylphenyl)methyl]piperidine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7542597.png)
![N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine](/img/structure/B7542605.png)
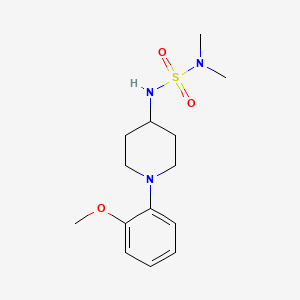
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-2-(6-fluoro-1H-indol-3-yl)ethanamine](/img/structure/B7542620.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7542621.png)
![N-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]-4-pyrazol-1-ylbenzamide](/img/structure/B7542629.png)
![5-methyl-N-[1-(4-oxo-1H-quinoline-2-carbonyl)piperidin-4-yl]thiophene-2-carboxamide](/img/structure/B7542633.png)
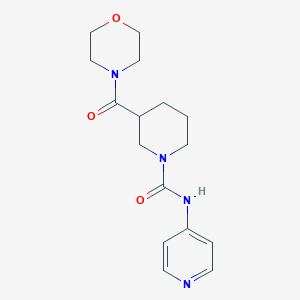
![4-[1-[(3-Fluorophenyl)methyl]piperidine-3-carbonyl]morpholine-2-carboxamide](/img/structure/B7542638.png)
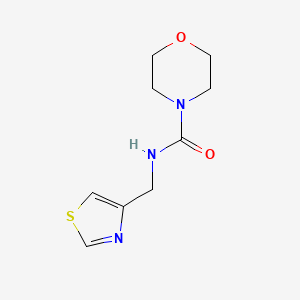
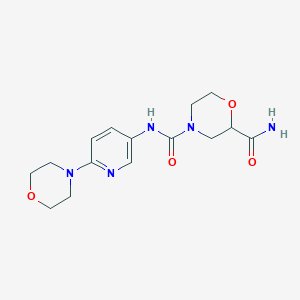
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)